Stephavanine

Descripción general

Descripción

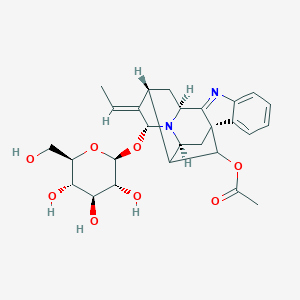

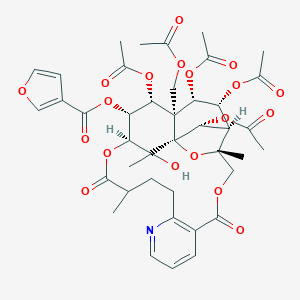

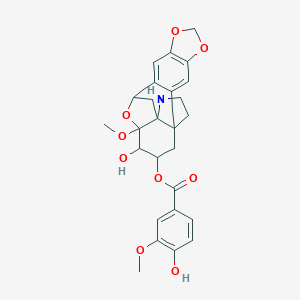

Stephavanine is a compound isolated from the roots of Stephania abyssinica . It has a molecular weight of 497.49 and a formula of C26H27NO9 .

Molecular Structure Analysis

The molecular structure of Stephavanine is represented by the SMILES string: COC@([C@H]2O)[C@@]3(NCC4)[C@@]4(C[C@@H]2OC(C(C=C5)=CC(OC)=C5O)=O)C6=CC(OCO7)=C7C=C6[C@@H]1C3 .Physical And Chemical Properties Analysis

Stephavanine has a molecular weight of 497.49 and a formula of C26H27NO9 . The density is 1.6±0.1 g/cm3 and the boiling point is 702.1±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Scientific Research Methodology

Scientific Literacy in Curriculum : Glynn & Muth (1994) discuss the importance of a curriculum that supports scientific literacy, emphasizing the role of reading and writing in learning science meaningfully. This approach could be crucial in understanding and disseminating research on Stephavanine (Glynn & Muth, 1994).

Pilot Studies in Clinical Research : Moore et al. (2011) highlight the importance of well-designed pilot studies in clinical and translational research. This methodology could be essential in early-stage research on Stephavanine (Moore, Carter, Nietert, & Stewart, 2011).

Refinement in Animal Research : Jirkof (2022) discusses the refinement in the care and use of animals in scientific experiments. This consideration is critical in research involving animal models, potentially applicable to studies on Stephavanine (Jirkof, 2022).

Chemogenomics Data Curation : Fourches, Muratov, & Tropsha (2015) emphasize the need for high-quality standards in chemogenomics data for successful drug development. This approach is relevant for research involving Stephavanine (Fourches, Muratov, & Tropsha, 2015).

Systematic Review in Animal Studies : Leenaars et al. (2012) provide a guide to perform comprehensive literature searches in animal studies, which could be applicable in researching Stephavanine's effects using animal models (Leenaars et al., 2012).

Reporting Animal Research : Kilkenny et al. (2010) and Percie du Sert et al. (2020) discuss guidelines for reporting animal research, which are crucial for transparency and reproducibility in studies that might involve Stephavanine (Kilkenny et al., 2010); (Percie du Sert et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Stephavanine, a compound isolated from the roots of Stephania abyssinica , has been found to interact with dopamine (DA) receptors . It acts as a D1 DA receptor agonist while it elicits antagonistic activity at the D2 DA receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, sleep, learning, and motor control.

Mode of Action

Stephavanine’s unique pharmacological profile allows it to interact with dopamine receptors in a dual manner. As a D1 DA receptor agonist, it mimics the action of dopamine, stimulating the receptor and triggering a response. On the other hand, as a D2 DA receptor antagonist, it blocks the receptor, preventing dopamine from binding and initiating a response . This dual action can have significant effects on the dopaminergic system in the central nervous system .

Biochemical Pathways

These pathways are involved in numerous physiological processes, including motor control, reward, and the release of various hormones .

Result of Action

The molecular and cellular effects of Stephavanine’s action are largely dependent on its interaction with dopamine receptors. By acting as an agonist and antagonist at different dopamine receptors, Stephavanine can potentially modulate a range of physiological processes controlled by these receptors. The specific results of its action require further investigation .

Propiedades

IUPAC Name |

(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-31-17-7-13(3-4-16(17)28)23(30)35-21-10-24-5-6-27-25(24)11-20(36-26(25,32-2)22(21)29)14-8-18-19(9-15(14)24)34-12-33-18/h3-4,7-9,20-22,27-29H,5-6,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDVYOKUHWMJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329583 | |

| Record name | STEPHAVANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stephavanine | |

CAS RN |

33116-33-5 | |

| Record name | STEPHAVANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STEPHAVANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

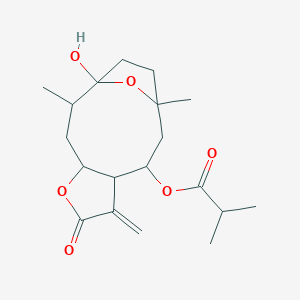

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)